methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate
Overview
Description
Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group substituted with a dimethylamino sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with dimethylamine and sulfuryl chloride. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzoate group may also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate can be compared with other similar compounds such as:
Methyl 4-aminobenzoate: Lacks the sulfonyl group, resulting in different chemical and biological properties.
Methyl 4-{[(methylamino)sulfonyl]amino}benzoate: Contains a methylamino group instead of a dimethylamino group, which may affect its reactivity and interactions.
Methyl 4-{[(ethylamino)sulfonyl]amino}benzoate: Contains an ethylamino group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-(dimethylsulfamoylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)17(14,15)11-9-6-4-8(5-7-9)10(13)16-3/h4-7,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZCKHQAVBGVRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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